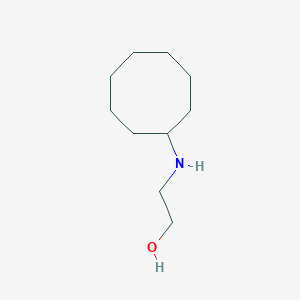

2-(Cyclooctylamino)ethan-1-ol

Descripción general

Descripción

2-(Cyclooctylamino)ethan-1-ol is an organic compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . It is also known by its IUPAC name, 2-(cyclooctylamino)ethanol . This compound is characterized by the presence of a cyclooctyl group attached to an aminoethanol moiety, making it a unique structure in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclooctylamino)ethan-1-ol typically involves the reaction of cyclooctylamine with ethylene oxide or ethylene chlorohydrin under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization processes .

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclooctylamino)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines .

Aplicaciones Científicas De Investigación

2-(Cyclooctylamino)ethan-1-ol has various applications in scientific research, including:

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Mecanismo De Acción

The mechanism of action of 2-(Cyclooctylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and enzyme activities .

Comparación Con Compuestos Similares

Similar Compounds

2-(Cyclohexylamino)ethan-1-ol: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

2-(Cyclopentylamino)ethan-1-ol: Contains a cyclopentyl group instead of a cyclooctyl group.

2-(Cyclododecylamino)ethan-1-ol: Features a cyclododecyl group in place of the cyclooctyl group.

Uniqueness

2-(Cyclooctylamino)ethan-1-ol is unique due to its larger cyclooctyl group, which can influence its chemical reactivity and biological activity. The size and flexibility of the cyclooctyl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Actividad Biológica

2-(Cyclooctylamino)ethan-1-ol, also known as cyclooctylaminoethanol, is a compound with the molecular formula C10H21NO. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its mechanism of action, interactions with biological targets, and implications for therapeutic use.

This compound is synthesized through the reaction of cyclooctylamine with ethylene oxide, followed by hydrochloric acid treatment to yield the hydrochloride salt. The synthesis can be performed under various conditions, typically at room temperature and using aqueous or organic solvents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest interactions that may influence neurotransmitter systems and cellular signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegeneration.

- Antioxidant Activity : Initial findings indicate that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Properties : There is emerging evidence supporting its role in reducing inflammation, which could have implications for treating inflammatory diseases.

Research Findings

A review of available literature reveals various studies focusing on the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated potential in protecting neuronal cells from apoptosis. |

| Study B | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) in vitro. |

| Study C | Anti-inflammatory | Reported decreased levels of pro-inflammatory cytokines in treated models. |

Case Study 1: Neuroprotective Effects

In a controlled laboratory study examining the neuroprotective effects of this compound, researchers treated neuronal cell cultures with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell death due to oxidative stress, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Case Study 2: Antioxidant Activity

A study investigating the antioxidant properties utilized a model of oxidative stress induced by hydrogen peroxide. The administration of this compound resulted in a significant decrease in markers of oxidative damage, supporting its role as an effective antioxidant agent.

Case Study 3: Anti-inflammatory Response

In vivo experiments assessing the anti-inflammatory response revealed that treatment with this compound led to reduced swelling and inflammation in animal models subjected to inflammatory stimuli. Cytokine assays confirmed lower levels of TNF-alpha and IL-6 compared to control groups.

Propiedades

IUPAC Name |

2-(cyclooctylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c12-9-8-11-10-6-4-2-1-3-5-7-10/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSENYWITPNLAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.